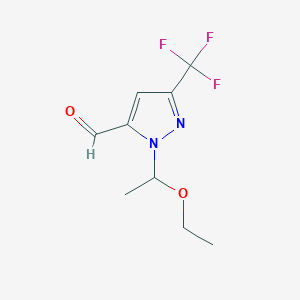
1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family It is characterized by the presence of an ethoxyethyl group, a trifluoromethyl group, and a carbaldehyde group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of the Ethoxyethyl Group: The ethoxyethyl group can be added through an alkylation reaction using ethyl vinyl ether in the presence of a strong base.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
作用机制
The mechanism of action of 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.
相似化合物的比较
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol
Comparison:
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and interaction with biological targets.
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the aldehyde group, such as esterification.
- 1-(1-Ethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol: The alcohol group can undergo different reactions, such as oxidation to form the aldehyde or carboxylic acid.
属性
分子式 |
C9H11F3N2O2 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC 名称 |
2-(1-ethoxyethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-16-6(2)14-7(5-15)4-8(13-14)9(10,11)12/h4-6H,3H2,1-2H3 |
InChI 键 |
CNJNAFJOWDGHKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)N1C(=CC(=N1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


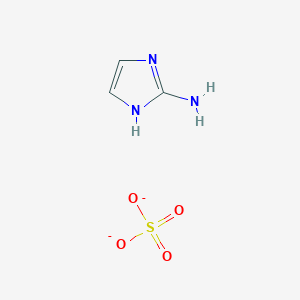
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)

![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)
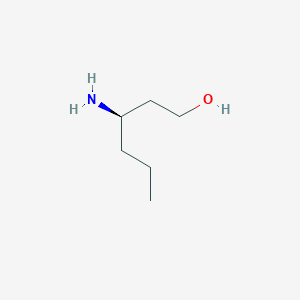
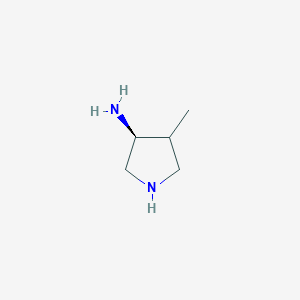
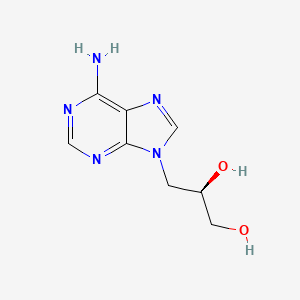
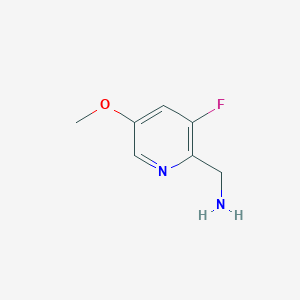
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750383.png)



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750404.png)
